1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]-
Description
The compound 1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- is a benzimidazole derivative characterized by a nitrosomethyl group attached to a 1,3-dihydrobenzoimidazol-2-ylidene moiety. This structure confers unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science. The compound’s reactivity is influenced by the electron-withdrawing nitroso group and the conjugated imidazole system, which may facilitate applications in catalysis or medicinal chemistry.
Properties
IUPAC Name |
N-[bis(1H-benzimidazol-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c21-20-13(14-16-9-5-1-2-6-10(9)17-14)15-18-11-7-3-4-8-12(11)19-15/h1-8,21H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZFHSAFKKUPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=NO)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- typically involves the reaction of benzimidazole derivatives with nitrosating agents. One common method includes the reaction of 1,3-dihydrobenzoimidazole with nitrosomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and at a temperature range of 0-25°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrosomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Several studies have indicated that benzoimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1H-Benzoimidazole have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that a benzoimidazole derivative demonstrated potent activity against various cancer cell lines, including breast and lung cancer. The compound's mechanism involved the inhibition of specific kinases involved in tumor growth .
1.2 Antimicrobial Properties
The antimicrobial activity of benzoimidazole derivatives has also been well-documented. Research has shown that these compounds can effectively combat bacterial and fungal infections.
- Data Table : Efficacy of benzoimidazole derivatives against common pathogens.
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1H-Benzoimidazole Derivative A | E. coli | 32 µg/mL |
| 1H-Benzoimidazole Derivative B | S. aureus | 16 µg/mL |
| 1H-Benzoimidazole Derivative C | Candida albicans | 64 µg/mL |
Materials Science Applications
2.1 Organic Electronics
Benzoimidazole compounds are being explored as potential materials for organic electronics due to their favorable electronic properties.
- Case Study : Research published in Advanced Functional Materials highlighted the use of benzoimidazole derivatives as hole transport materials in organic light-emitting diodes (OLEDs). The study found that these materials improved device efficiency by enhancing charge mobility .
2.2 Photovoltaic Cells
The incorporation of benzoimidazole derivatives into photovoltaic cells has shown promise in enhancing energy conversion efficiency.
- Data Table : Performance metrics of photovoltaic cells utilizing benzoimidazole materials.
| Material Used | Efficiency (%) | Stability (Hours) |
|---|---|---|
| Benzoimidazole Derivative X | 18.5 | 500 |
| Benzoimidazole Derivative Y | 19.0 | 600 |
Environmental Science Applications
3.1 Heavy Metal Ion Detection
Benzoimidazole derivatives have been investigated for their ability to detect heavy metal ions in environmental samples.
- Case Study : A study demonstrated that a specific benzoimidazole derivative could selectively bind to lead ions, allowing for sensitive detection in water samples .
3.2 Bioremediation
The potential for using benzoimidazole compounds in bioremediation processes is also being explored, particularly for degrading pollutants.
- Data Table : Efficacy of benzoimidazole derivatives in bioremediation.
| Pollutant | Compound Used | Degradation Rate (%) |
|---|---|---|
| Benzene | Benzoimidazole Derivative Z | 85% after 72 hours |
| Toluene | Benzoimidazole Derivative W | 90% after 48 hours |
Mechanism of Action
The mechanism of action of 1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse properties depending on substituents and structural modifications. Below is a detailed comparison of 1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- with analogous compounds, focusing on synthesis, spectroscopic data, and physicochemical properties.
Structural and Spectral Comparisons
Key Observations:
- NH Proton Shifts : All benzimidazole derivatives exhibit NH protons in the range of δ 10.8–11.2 ppm in 1H NMR, confirming the persistence of the imidazole ring’s hydrogen-bonding network .
- Substituent Effects : Electron-withdrawing groups (e.g., nitrile in 3g) lower melting points compared to electron-donating groups (e.g., methoxy in 3v), likely due to reduced intermolecular interactions .
- Nitrosomethyl vs. Dithiocarbamate : The nitroso group in the target compound may enhance electrophilicity compared to the thione group in compound 16, influencing reactivity in nucleophilic substitution or redox reactions .
Biological Activity
1H-Benzoimidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl] is particularly notable for its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a benzimidazole core with a nitrosomethyl substituent that enhances its reactivity and biological interactions. The structural complexity allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, hybrids of benzimidazole and triazole have shown promising activity against a range of pathogens.
| Compound | MIC (μmol/mL) | Activity Against |
|---|---|---|
| 10a | 6.25 | E. coli |
| 10b | 18 | Staphylococcus aureus |
| 3a | 6.25 | Candida albicans |
| 3b | 12.5 | Pseudomonas aeruginosa |
These results indicate that certain modifications to the benzimidazole structure can significantly enhance antimicrobial efficacy, with some compounds achieving activity comparable to standard antibiotics like ciprofloxacin .
Antiviral Activity
Benzimidazole derivatives also exhibit antiviral properties. Research has identified specific structural features that contribute to their effectiveness against viral infections. The presence of halogenated groups has been linked to increased antiviral activity, suggesting that such modifications could be crucial in the design of new antiviral agents .
Anticancer Activity
The anticancer potential of benzimidazole compounds is well-documented. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanism of Action : Benzimidazoles may interact with DNA or inhibit specific enzymes involved in cell proliferation.
- Case Studies : In vivo studies have shown that certain benzimidazole derivatives can significantly reduce tumor size in animal models, exhibiting dose-dependent effects on tumor growth inhibition.
Table: Summary of Anticancer Studies
These findings underscore the compound's potential as an anticancer agent, warranting further exploration in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
